molecular formula C14H24N2O2S B12008553 4-Amino-n-octylbenzenesulfonamide CAS No. 67491-89-8

4-Amino-n-octylbenzenesulfonamide

Cat. No.: B12008553
CAS No.: 67491-89-8
M. Wt: 284.42 g/mol
InChI Key: NFFFEINZRAHCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-n-octylbenzenesulfonamide is an organic compound with the molecular formula C14H24N2O2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n-octylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with n-octylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-n-octylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfonic acids.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Sulfonic acids and their derivatives.

    Substitution: Various substituted sulfonamides and their derivatives.

Scientific Research Applications

4-Amino-n-octylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-n-octylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-isopropylbenzamide
  • 4-Amino-N,N-didodecylbenzamide
  • 4-Amino-N-hexadecylbenzamide
  • 4-Methyl-N-octylbenzenesulfonamide
  • 4-Nitro-N-octylbenzenesulfonamide

Uniqueness

4-Amino-n-octylbenzenesulfonamide is unique due to its specific structure, which includes an octyl group attached to the nitrogen atom of the sulfonamide group. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry. Additionally, its potential biological activities, such as enzyme inhibition, further distinguish it from other similar compounds.

Properties

CAS No.

67491-89-8

Molecular Formula

C14H24N2O2S

Molecular Weight

284.42 g/mol

IUPAC Name

4-amino-N-octylbenzenesulfonamide

InChI

InChI=1S/C14H24N2O2S/c1-2-3-4-5-6-7-12-16-19(17,18)14-10-8-13(15)9-11-14/h8-11,16H,2-7,12,15H2,1H3

InChI Key

NFFFEINZRAHCOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.